molecular formula C9H10ClNO2 B7797279 2-Amino-3-(2-chlorophenyl)propanoic acid CAS No. 1991-77-1

2-Amino-3-(2-chlorophenyl)propanoic acid

Cat. No. B7797279
CAS RN: 1991-77-1
M. Wt: 199.63 g/mol
InChI Key: CVZZNRXMDCOHBG-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chlorophenyl)propanoic acid, also known as 2-Chloro-DL-Phenylalanine, is a phenylalanine derivative . It has a molecular weight of 199.64 g/mol . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-(2-chlorophenyl)propanoic acid is C9H10ClNO2 . The InChI representation is InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) . The Canonical SMILES representation is C1=CC=C(C(=C1)CC(C(=O)O)N)Cl .


Physical And Chemical Properties Analysis

2-Amino-3-(2-chlorophenyl)propanoic acid is a solid substance at room temperature . It has a molecular weight of 199.63 g/mol . The boiling point is 339.5°C at 760 mmHg .

Scientific Research Applications

  • Synthesis of GABA B Receptor Antagonists : 2-Amino-3-(2-chlorophenyl)propanoic acid and related compounds have been synthesized as lower homologues of baclofen, phaclofen, and saclofen. These chlorinated acids exhibit weak specific antagonist properties at the GABAB receptor, suggesting potential application in neuropharmacology (Abbenante, Hughes, & Prager, 1997).

  • Fluorescent Derivatising Reagent for Amino Acids : The compound has been used to derivatize amino acids to enhance their fluorescence, improving their detection in biological assays. This application is significant in bioanalytical chemistry for studying amino acid interactions and behaviors (Frade, Barros, Moura, & Gonçalves, 2007).

  • Chiral Separation Studies : The compound has been studied for its enantioseparation properties using countercurrent chromatography. This research is crucial in understanding the chiral separation of similar compounds and can aid in pharmaceutical development (Jin et al., 2019).

  • Catalyst for Enantioselective Reduction : It has been utilized as a catalyst in the enantioselective borane reduction of prochiral ketones. This application is significant in synthetic chemistry for producing optically active compounds (Shen, Lu, Zhang, & Zhang, 1997).

  • Crystal Engineering : The compound's derivatives, like baclofen, have been used in crystal engineering studies. This research is essential for understanding molecular interactions and designing new materials with desired properties (Báthori & Kilinkissa, 2015).

  • Biocatalysis : Derivatives of the compound have been used in biocatalysis, specifically in the production of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate (Li et al., 2013).

  • Molecular Structure and Spectroscopy Studies : Studies have explored the molecular structure, vibrational spectra, and hyperpolarizability of derivatives of 2-Amino-3-(2-chlorophenyl)propanoic acid, contributing to the understanding of its electronic properties (Muthu & Paulraj, 2012).

Safety and Hazards

2-Amino-3-(2-chlorophenyl)propanoic acid is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZZNRXMDCOHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-chlorophenyl)propanoic acid

CAS RN

14091-11-3, 1991-77-1
Record name 2-Chlorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14091-11-3
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Record name 2-Chloro-3-phenyl-DL-alanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC154946
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Record name 14091-11-3
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Record name 2-chloro-3-phenyl-DL-alanine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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